![molecular formula C13H8BrClN2 B2876552 2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole CAS No. 1541475-50-6](/img/structure/B2876552.png)
2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole is a chemical compound with the molecular weight of 273.13 . It is a solid substance stored at a temperature of 2-8°C . The IUPAC name for this compound is 2-(3-bromophenyl)-1H-benzimidazole .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 273.13 . It is a solid substance stored at a temperature of 2-8°C . The IUPAC name for this compound is 2-(3-bromophenyl)-1H-benzimidazole .Scientific Research Applications
Antimycobacterial Agents
The benzo[d]imidazole derivatives have been investigated for their potential as antimycobacterial agents. Specifically, compounds like 2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole have shown promise in the treatment of tuberculosis (TB). These compounds are designed to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for TB .
Synthesis of Functional Molecules
Imidazole rings, such as those found in 2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole, are key components in functional molecules used in various applications. Recent advances in the synthesis of substituted imidazoles have highlighted their importance in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Organic Synthesis Intermediates
The compound can serve as an intermediate in the synthesis of more complex organic molecules. For example, it can be used in the synthesis of imidazooxazole and imidazothazole inhibitors, which are important in the development of new pharmaceuticals .
Radiosynthesis of PET Tracers
2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole derivatives have been utilized in the radiosynthesis of PET (Positron Emission Tomography) tracers. These tracers are used in nuclear medical imaging to visualize tumors and other diseases .
Development of Semiconducting Materials
Derivatives of 2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole have been used in the development of semiconducting materials for optoelectronic devices. These materials are crucial for applications in polymer light-emitting diodes (PLEDs), polymer solar cells (PSCs), and organic field-effect transistors (OFETs) .
Study of Halogen Interactions
The compound has been studied for its role in halogen interactions within elastic materials. Understanding these interactions is essential for the development of new materials with desired mechanical properties .
Safety and Hazards
Future Directions
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole derivatives, have been found to exhibit antimycobacterial activity . These compounds have been shown to interact with Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) .
Mode of Action
The formation of this compound was explained via a domino mechanism comprising an initial n-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular snar reaction, with the loss of the nitro group as potassium nitrite .
Biochemical Pathways
Similar compounds have been found to interact with the biosynthesis of histidine and purines .
Pharmacokinetics
Similar compounds have been designed and predicted using in silico admet .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis (mtb) h37ra .
properties
IUPAC Name |
2-(3-bromophenyl)-6-chloro-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSGFPCXDHZFDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(N2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.